molecular formula C17H13ClN2O2 B2620090 N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-88-5

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2620090
CAS No.: 852367-88-5
M. Wt: 312.75
InChI Key: WVBQQRWLBPORDU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 5-chloro-2-methylaniline with an indole derivative under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

  • N-(2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(5-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(5-chloro-2-methylphenyl)-2-(1H-indol-2-yl)-2-oxoacetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the phenyl and indole rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-10-6-7-11(18)8-15(10)20-17(22)16(21)13-9-19-14-5-3-2-4-12(13)14/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBQQRWLBPORDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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